6-Oxa-3-thiaoctanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12O3S |
|---|---|
Molecular Weight |
164.22 g/mol |
IUPAC Name |
2-(2-ethoxyethylsulfanyl)acetic acid |
InChI |
InChI=1S/C6H12O3S/c1-2-9-3-4-10-5-6(7)8/h2-5H2,1H3,(H,7,8) |
InChI Key |
XKLMUVPJZLBGRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCSCC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Bio Discovery Methodologies of 6 Oxa 3 Thiaoctanoic Acid
The identification of 6-Oxa-3-thiaoctanoic acid in the plant kingdom is a result of detailed metabolomic studies of various botanical sources. Its discovery has been noted in specific parts of several plants, as outlined in the following sections.
Isolation from Andrographis paniculata Leaf Extract
This compound has been identified as a constituent of the leaf extract of Andrographis paniculata. In one study, powdered leaves of the plant were extracted using methanol (B129727), and subsequent analysis of this extract confirmed the presence of the compound. arccjournals.com The research utilized Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the methanolic extract, leading to the identification of three primary compounds, one of which was this compound. arccjournals.comacs.org
Identification in Syzygium cumini L. Seed Extracts
Metabolite profiling studies of Syzygium cumini L. (also known as Jamun or Java plum) have detected this compound specifically in its seed extracts. semanticscholar.orgijpsr.com A comprehensive analysis using GC-MS on the leaf, fruit, and seed extracts of the plant revealed that this compound was present only in the seeds. semanticscholar.orgfnasjournals.com This finding highlights the specific localization of the compound within the plant. Other metabolites identified in the seeds alongside it include bisoprolol, phenacetin, tropin, alizarin, and gondoic acid. semanticscholar.orgfnasjournals.com
Detection in Psophocarpus tetragonolobus D.C. Seeds
The compound this compound has also been detected in the volatile substances of Psophocarpus tetragonolobus D.C., commonly known as the winged bean. cabidigitallibrary.org An analysis of volatile compounds from the seeds of four different varieties of winged bean using GC-MS identified a total of 125 different substances. cabidigitallibrary.org Among them, this compound was listed as one of the identified acids, showing a relative content of 0.31% in one of the tested varieties. cabidigitallibrary.org While numerous studies have profiled the chemical composition of winged bean seeds, this specific analysis confirms the presence of this particular thia-acid. arccjournals.comcabidigitallibrary.orgamazonaws.comresearchgate.netrjpponline.org
Table 1: Botanical Sources of this compound
| Plant Species | Common Name | Part(s) Where Found | Reference(s) |
|---|---|---|---|
| Andrographis paniculata | Creat, King of Bitters | Leaf | arccjournals.comacs.org |
| Syzygium cumini L. | Jamun, Java Plum | Seed | semanticscholar.orgijpsr.comfnasjournals.com |
| Psophocarpus tetragonolobus D.C. | Winged Bean | Seed | cabidigitallibrary.org |
Advanced Extraction and Purification Protocols
The isolation of this compound from its natural sources involves initial extraction followed by purification. While simple solvent extraction using methanol or ethanol (B145695) forms the basis of its isolation arccjournals.comjournaljpri.com, advanced methods offer greater efficiency and sustainability.
Modern, non-conventional extraction techniques applicable to organic acids and other phytochemicals from plant matrices include Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). acs.orgmdpi.com These "green" techniques are advantageous as they often require shorter extraction times, consume less solvent, and can better preserve the integrity of thermolabile compounds compared to traditional methods like Soxhlet extraction. acs.orgmdpi.comdergipark.org.tr For instance, MAE uses microwave energy to rapidly heat the solvent and sample, creating internal pressure that ruptures plant cell walls and enhances compound release. acs.org
Following extraction, purification is necessary to isolate the target compound from the complex mixture of the crude extract. For fatty acids and their derivatives, specialized purification techniques can be employed. These include low-temperature fractional crystallization, where compounds are separated based on differences in their solidification points in an organic solvent like acetone. google.com Another effective method is urea (B33335) complexing, which separates saturated and monounsaturated fatty acids from polyunsaturated ones, a principle that can be adapted for separating different classes of organic acids. google.com The final purification step often involves preparative High-Performance Liquid Chromatography (HPLC), which separates compounds based on their affinity for a stationary phase, yielding a highly purified final product. nih.gov
Spectroscopic and Chromatographic Identification Techniques
The definitive identification of this compound within a complex plant extract relies on powerful hyphenated analytical techniques that combine separation and detection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is the principal technique reported for the identification of this compound in plant extracts. arccjournals.comsemanticscholar.orgcabidigitallibrary.org This method is ideal for analyzing volatile or semi-volatile compounds. In GC-MS analysis, the crude extract is first injected into the gas chromatograph, where its components are separated as they travel through a capillary column. ajrconline.org The choice of column (e.g., HP-5MS) and the temperature program are critical parameters that determine the quality of separation. fnasjournals.com
As each separated compound exits the GC column, it enters the mass spectrometer. There, it is ionized, typically by electron impact (EI), which breaks the molecule into charged fragments. fnasjournals.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular "fingerprint" for the compound. thepharmajournal.com By comparing this fragmentation pattern to spectral libraries, such as the National Institute of Standards and Technology (NIST) library, researchers can confidently identify the compound. ijpsr.comajrconline.orgamazonaws.com The time a compound takes to pass through the column, known as its retention time, provides an additional layer of identification.
Table 2: Summary of GC-MS Identification Findings
| Plant Source | Extract Type | Key GC-MS Finding | Reference(s) |
|---|---|---|---|
| Andrographis paniculata | Methanolic Leaf Extract | Identification of this compound among other compounds. | arccjournals.comacs.org |
| Syzygium cumini L. | Seed Extract | Confirmed presence of this compound in seeds, but not in leaf or fruit. | semanticscholar.orgijpsr.com |
| Psophocarpus tetragonolobus D.C. | Seed Volatiles | Identified as a volatile acid component in certain varieties. | cabidigitallibrary.org |
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) in Related Contexts
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) stands as a powerful and versatile analytical technique for the comprehensive analysis of metabolites, including organic acids and fatty acids, from natural sources. nih.govnih.govresearchgate.net Although specific studies detailing the use of HR-LCMS for the targeted analysis of this compound are not extensively documented, the principles and methodologies applied to the analysis of similar compounds, such as other fatty acids and their derivatives, are directly relevant. nih.govresearchgate.netmdpi.com
HR-LCMS combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of advanced mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers. nih.govresearchgate.net This combination allows for the precise determination of the elemental composition of a compound from its exact mass, which is a significant advantage for identifying components in a complex mixture without the need for chemical standards in all cases. nih.gov Unlike GC-MS, LC-MS often does not require derivatization of the analytes, which simplifies sample preparation and is particularly advantageous for non-volatile or thermally labile compounds. nih.govnih.gov
In the context of analyzing plant extracts for compounds like this compound, a typical HR-LCMS workflow would involve the extraction of metabolites from the plant material, followed by chromatographic separation and mass spectrometric detection.
Research Findings in Related Contexts:
Studies on the analysis of fatty acids and other small molecules in plant and milk samples using HR-LCMS have demonstrated the technique's superior sensitivity and selectivity. nih.govmdpi.com For instance, researchers have developed LC-HRMS methods for the direct determination of free fatty acids and hydroxy fatty acids in milk, showcasing the ability to separate and identify numerous positional isomers that would be challenging for lower resolution instruments. mdpi.com
Method development for fatty acid analysis by HR-LCMS often employs reversed-phase chromatography, using columns such as a C8 or C18, with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often containing additives like formic acid to improve ionization. nih.govijper.org Electrospray ionization (ESI) is a common ionization technique for such analyses, typically operated in negative ion mode for acidic compounds like carboxylic acids, as it facilitates the formation of deprotonated molecules [M-H]⁻. mdpi.commdpi.com
The high-resolution mass analyzer then provides a highly accurate mass measurement of the ion, which can be used to generate a putative elemental formula. This information, combined with the retention time and fragmentation data from MS/MS experiments, allows for a high degree of confidence in the identification of the compound.
The table below illustrates a hypothetical set of parameters for the analysis of this compound based on established HR-LCMS methods for similar analytes.
Table 1: Hypothetical HR-LCMS Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | A time-based gradient from high aqueous to high organic content |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Mass Analyzer | Orbitrap or Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range (m/z) | 50 - 500 |
| Resolution | > 60,000 FWHM |
| Data Acquisition | Full Scan, with data-dependent MS/MS for fragmentation |
This table is interactive. You can sort or filter the data as needed.
The application of such a method would enable not only the confirmation of the presence of this compound in various natural extracts but also its accurate quantification and the simultaneous profiling of other related metabolites. The high sensitivity of HR-LCMS is particularly beneficial for detecting compounds present at low concentrations. nih.gov
Computational and in Silico Approaches for Investigating 6 Oxa 3 Thiaoctanoic Acid
Molecular Docking Studies for Target Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding mechanism and affinity of a ligand, such as 6-Oxa-3-thiaoctanoic acid, to a protein's active site.
Thyroid hormone receptors (TRs) are nuclear receptors that mediate the biological activities of thyroid hormones. The alpha 1 isoform (TRα1) is widely expressed and plays a crucial role in development and tissue homeostasis. researchgate.net Over-expression of TRα1 has been linked to hyper-proliferation in certain cancers, making it a viable target for inhibitory compounds. researchgate.net
An in silico study was conducted to evaluate the inhibitory potential of this compound against TRα1. researchgate.net Using the 3D crystal structure of Thyroid hormone receptor alpha1 (PDB ID: 1NAV) obtained from the Protein Data Bank, molecular docking calculations were performed. The results of this computational analysis indicated that this compound exhibits potential inhibitory activity against the TRα1 receptor, suggesting its possible role as a modulator of thyroid hormone signaling. researchgate.net
The WNT signaling pathway is crucial for embryonic development and adult tissue maintenance. The interaction between WNT ligands and their Frizzled (FZD) receptors is a key activation step. Specifically, the binding of WNT3A to the Cysteine-Rich Domain (CRD) of the FZD4 receptor initiates downstream signaling cascades.
A molecular docking analysis investigated the interaction of this compound with the WNT3A-FZD4 complex. rjlbpcs.com The study utilized a CDocker protocol, a molecular dynamics-based algorithm, to predict the binding mode and energy. The results showed that this compound binds within the interface region of the complex. researchgate.netrjlbpcs.com It formed two conventional hydrogen bonds with the amino acid residue Arg82 of WNT3A. rjlbpcs.com Notably, this same residue, Arg82, also forms a hydrogen bond with Gly89 of FZD4 in the native complex, highlighting the potential of this compound to interfere with the natural protein-protein interaction. rjlbpcs.com Based on these findings, the compound has been suggested as a promising lead for designing small molecule inhibitors of the WNT3A-FZD4 signaling complex. rjlbpcs.com
Table 1: Molecular Docking Results for this compound with WNT3A-FZD4 Complex
| Parameter | Value | Interacting Residues |
|---|---|---|
| CDocker Energy | -26.9737 Kcal/mol | Arg82 (WNT3A) |
| CDocker Interaction Energy | Not Specified | Arg82 (WNT3A) |
| Hydrogen Bonds | 2 | Arg82 (WNT3A) |
Data sourced from Kanahaiya et al. (2017). rjlbpcs.com
Cyclooxygenase-II (COX-II) is an enzyme responsible for the formation of prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.gov As such, COX-II is a major target for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com A thorough review of the scientific literature reveals no specific molecular docking studies that have been published examining the binding of this compound to the active site of the COX-II enzyme.
Beyond TRα1 and the WNT3A-FZD4 complex, there is a lack of published research detailing the in silico prediction of binding affinities between this compound and other specific biological macromolecules. Computational screening against various protein targets could unveil additional mechanisms of action and potential therapeutic applications.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique could be used to assess the stability of the this compound-protein complexes and further refine the binding interactions predicted by molecular docking. nih.govnih.gov However, specific MD simulation studies focused on this compound to elucidate its conformational dynamics in solution or when bound to a protein target have not been identified in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable for predicting the activity of new chemical entities and for optimizing lead compounds in drug discovery. mdpi.com Currently, there are no specific QSAR models reported in the literature that have been developed for or include this compound to predict its bioactivity against any particular target.
Advanced Computational Chemistry Techniques for Electronic Structure and Reactivity
(Content cannot be generated due to a lack of specific research on this compound.)
Investigational Biological Activities and Molecular Mechanisms of 6 Oxa 3 Thiaoctanoic Acid
Antineoplastic Research Endeavors
The potential of 6-Oxa-3-thiaoctanoic acid as an anticancer agent has been explored primarily through computational and preclinical studies. These investigations have centered on its ability to interact with specific molecular targets and signaling pathways known to be dysregulated in cancer.
Thyroid cancer is the most prevalent endocrine malignancy, and its development is linked to the effects of thyroid hormones, which are mediated by thyroid hormone receptors (TRs), specifically TRα and TRβ. ijpsr.com The TRα1 isoform is expressed early in fetal development and is widespread in adult tissues. ijpsr.com Over-expression of TRα1 has been shown to potentially trigger hyper-proliferation and accelerate tumorigenesis. ijpsr.com
An in-silico analysis was conducted to explore the inhibitory potential of compounds identified in a methanol (B129727) extract of Andrographis paniculata leaves against Thyroid hormone receptor alpha1 (TRα1). ijpsr.com Among the identified compounds, this compound demonstrated a potential inhibitory effect against TRα1 in molecular docking calculations, suggesting it may be a candidate for further investigation in thyroid cancer therapy. ijpsr.com
Table 1: In-Silico Analysis of this compound against TRα1
| Parameter | Finding | Reference |
|---|---|---|
| Molecular Target | Thyroid hormone receptor alpha1 (TRα1) | ijpsr.com |
| Cancer Model | Thyroid Cancer (In-silico) | ijpsr.com |
| Methodology | Molecular docking calculation using the 3D crystal structure of TRα1 (PDB ID: 1NAV) | ijpsr.com |
| Key Result | This compound exhibited potential inhibitory activity against TRα1. | ijpsr.com |
| Source Compound Origin | Identified from a methanol extract of Andrographis paniculata leaves. | ijpsr.com |
The Wnt/β-catenin signaling pathway is a critical regulator of cell development and tissue homeostasis. mdpi.com Aberrant activation of this pathway is a hallmark of various cancers, including colorectal cancer, and contributes to tumor progression and resistance to treatment. mdpi.comnih.gov The canonical Wnt pathway centers on the regulation of the protein β-catenin. mdpi.com In the absence of Wnt signaling, a "destruction complex" phosphorylates β-catenin, marking it for proteasomal degradation. mdpi.com Wnt ligand binding to its receptors inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate gene transcription associated with cell proliferation. nih.gov
While targeting the Wnt/β-catenin pathway is a significant strategy in cancer therapy research, specific studies directly demonstrating the disruptive effects of this compound on this particular signaling cascade are not extensively documented in the reviewed scientific literature. mdpi.comnih.gov
The antineoplastic research on this compound has been primarily focused on its potential interaction with TRα1 in the context of thyroid cancer models. ijpsr.com The exploration of its antiproliferative activity across a broader spectrum of malignant cell lines is an area that requires further investigation. Studies detailing the cytotoxic or growth-inhibitory effects of this compound on other cancer types, such as colon, breast, or lung cancer cell lines, are not prominently featured in the current body of scientific literature.
Anti-inflammatory Efficacy and Underlying Biochemical Pathways
Inflammation is a complex biological response implicated in numerous diseases. The potential anti-inflammatory properties of various compounds are often evaluated by their ability to interact with key enzymatic and signaling pathways that govern the inflammatory process.
The inflammatory response involves the production of bioactive lipid mediators, such as prostaglandins (B1171923) and leukotrienes, from arachidonic acid. up.ac.zamdpi.com The synthesis of these mediators is catalyzed by key enzymes, primarily cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). up.ac.zamdpi.com Inhibition of these enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. frontiersin.org
While the inhibition of COX and LOX enzymes is a well-established target for anti-inflammatory therapies, specific research detailing the direct inhibitory activity of this compound on these key inflammatory enzymes has not been identified in the reviewed literature.
The inflammatory process is orchestrated by a complex network of signaling molecules, including pro-inflammatory cytokines and signaling cascades. Cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are central to initiating and amplifying inflammatory responses. nih.govmdpi.com These cytokines are produced by immune cells like macrophages and their expression is often controlled by key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com The modulation of these mediators and pathways is a primary mechanism for many anti-inflammatory compounds. mdpi.commdpi.com
However, specific investigations into the effects of this compound on the production of inflammatory cytokines or the activity of signaling cascades like NF-κB and MAPK are not detailed in the available scientific reports.
Antimicrobial Properties and Modes of Action
The direct antimicrobial efficacy of pure this compound is not extensively documented in publicly available research. However, its identification in plant extracts known for their antimicrobial properties suggests potential bioactivity.
Investigating Antibacterial Efficacy
While specific studies focusing solely on the antibacterial effects of this compound are limited, its presence has been identified in the seed extracts of Syzygium cumini. ijpsr.comijpsr.com Metabolites from this plant have demonstrated antibacterial activity. ijpsr.comijpsr.com The broader class of short-chain fatty acids has been recognized for its antimicrobial properties, which can influence the microbial ecology in various environments. nih.govepa.govsigmaaldrich.comresearchgate.net Generally, the antibacterial action of fatty acids is associated with their ability to disrupt the bacterial cell membrane. researchgate.net
Potential Antifungal Activities
Similar to its antibacterial profile, the specific antifungal properties of this compound have not been a primary focus of dedicated studies. Nevertheless, its discovery in Syzygium cumini seed extracts is noteworthy, as various metabolites from this plant have shown antifungal activity. ijpsr.comijpsr.com Medium-chain fatty acids, a class to which this compound is structurally related, have been shown to inhibit hyphal growth and biofilm formation in fungi like Candida albicans. nih.gov
Metabolic Integration and Lipid Homeostasis Regulation as a Thia Fatty Acid
As a thia fatty acid, this compound is expected to undergo metabolic processing distinct from that of natural fatty acids, leading to significant effects on lipid metabolism.
Pathways of this compound Metabolism
Due to the presence of a sulfur atom in the β-position (carbon 3), this compound cannot be metabolized through the typical mitochondrial β-oxidation pathway. Instead, 3-thia fatty acids are primarily metabolized via extramitochondrial pathways. This involves ω-oxidation in the endoplasmic reticulum, followed by peroxisomal β-oxidation, which ultimately leads to the formation of shorter sulfoxy dicarboxylic acids.
Influence on Fatty Acid Oxidation and Biosynthesis Enzymes
Thia fatty acids are known to modulate the activity of key enzymes involved in lipid metabolism. 3-Thia fatty acids have been shown to increase fatty acid oxidation in the liver. This is achieved through the inhibition of malonyl-CoA synthesis and the subsequent activation of carnitine palmitoyltransferase I (CPT I), a critical enzyme in the transport of fatty acids into the mitochondria for oxidation. Furthermore, 3-thia fatty acids can induce the expression of CPT-II and enzymes involved in peroxisomal β-oxidation.
Table 1: Effects of 3-Thia Fatty Acids on Lipid Metabolism Enzymes
| Enzyme/Process | Effect of 3-Thia Fatty Acids | Metabolic Outcome |
| Malonyl-CoA Synthesis | Inhibition | Increased Fatty Acid Oxidation |
| Carnitine Palmitoyltransferase I (CPT I) | Activation | Increased Mitochondrial Fatty Acid Uptake |
| Peroxisomal β-oxidation Enzymes | Induction | Enhanced Oxidation of Very Long-Chain Fatty Acids |
| Fatty Acid Synthesis | Inhibition | Reduced Lipid Accumulation |
Effects on Phospholipid Composition and Membrane Dynamics
Long-chain 3-thia fatty acids can be incorporated into phospholipids, thereby altering the fatty acid composition of cell membranes. This incorporation can lead to changes in membrane fluidity and the function of membrane-bound proteins. For instance, in heart tissue, the incorporation of 3-thia fatty acids has been observed to increase the content of n-3 fatty acids while decreasing the levels of n-6 fatty acids in phospholipids.
Interactions with Other Biological Targets and Pathways
Investigational studies, primarily through computational in-silico models, have explored the interactions of this compound with various biological targets and signaling pathways. These studies suggest potential inhibitory roles in pathways associated with cancer and inflammation.
One of the primary targets identified for this compound is the Thyroid Hormone Receptor Alpha 1 (TRα1). ijpsr.comresearchgate.net This receptor is a nuclear hormone receptor that plays a crucial role in mediating the biological activities of the thyroid hormone. ijpsr.com Dysregulation of TRα1 has been implicated in the development of thyroid cancer. ijpsr.com In-silico molecular docking studies have demonstrated that this compound exhibits a strong binding affinity for TRα1. ijpsr.comresearchgate.netresearchgate.netresearchgate.net The compound was found to form stable hydrogen bond interactions with key amino acid residues within the receptor's binding site, specifically SER277 and GLY278, achieving a notable Libdock score of 72.05. ijpsr.com This interaction suggests a potential inhibitory effect on the receptor's activity. ijpsr.com
The modulation of TRα1 by this compound has further implications for the Wnt/β-catenin signaling pathway. ijpsr.comresearchgate.net The TRα1 receptor is known to influence the expression of β-catenin and other components of the Wnt pathway, which is a key regulator of cell proliferation. ijpsr.comresearchgate.net Furthermore, separate computational analyses have explored the direct interaction of this compound with components of the Wnt signaling pathway. researchgate.net A molecular docking study focused on the WNT3A-FZD4 complex, a critical interaction for the activation of the pathway, revealed that this compound can form conventional hydrogen bonds with the ARG82 residue of the WNT3A protein. researchgate.net This finding suggests that the compound could serve as a promising lead for the development of small molecule inhibitors targeting the WNT3A-FZD4 complex. researchgate.net
In addition to its potential role in cancer-related pathways, this compound has been evaluated in broader screenings for other biological activities. The compound was included in a panel of phytochemicals assessed for their potential to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies. journalejmp.com While the study identified other compounds as having more potent inhibitory activity, this compound successfully passed the initial in-silico screening for drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. journalejmp.com
Table 1: Summary of Investigated Biological Targets of this compound
| Biological Target | Research Method | Key Findings | Potential Implication |
| Thyroid Hormone Receptor Alpha 1 (TRα1) | In-silico molecular docking | Strong binding affinity; hydrogen bond interactions with SER277 and GLY278; Libdock score of 72.05. ijpsr.com | Potential inhibitor for thyroid cancer therapy. ijpsr.comijpsr.com |
| WNT3A-FZD4 Complex | In-silico molecular docking | Formation of hydrogen bonds with ARG82 residue of WNT3A. researchgate.net | Potential inhibitor of the Wnt/β-catenin signaling pathway. researchgate.net |
| Cyclooxygenase (COX) Enzymes | In-silico screening | Passed initial ADME/T and drug-likeness screening. journalejmp.com | Included in screening for potential anti-inflammatory agents. journalejmp.com |
Chemical Synthesis, Structural Modification, and Analog Development for 6 Oxa 3 Thiaoctanoic Acid
Synthetic Methodologies for De Novo Production
The de novo synthesis of 6-Oxa-3-thiaoctanoic acid, a molecule characterized by a linear eight-carbon backbone with an oxygen atom at the 6-position and a sulfur atom at the 3-position, can be approached through several strategic disconnections. A common and versatile method involves the nucleophilic substitution of a suitable halo-substituted ether with a thiol-containing carboxylic acid precursor.
One potential pathway commences with the readily available starting material, 2-(2-chloroethoxy)ethanol. This molecule provides the core C4-O-C2 fragment of the target structure. The synthesis would proceed through the following conceptual steps:
Preparation of a Thiol Precursor: A three-carbon carboxylic acid bearing a terminal thiol group is required. 3-Mercaptopropionic acid is a commercially available and suitable starting material for this purpose.
Nucleophilic Substitution: The synthesis would then involve the reaction of the sodium salt of 3-mercaptopropionic acid (prepared by treatment with a base such as sodium hydroxide (B78521) or sodium ethoxide) with 2-(2-chloroethoxy)ethanol. This SN2 reaction would form the thioether linkage and the complete carbon-oxygen-sulfur backbone of the desired product.
Oxidation of the Terminal Alcohol: The resulting intermediate, which possesses a terminal hydroxyl group, would then need to be oxidized to the corresponding carboxylic acid. This can be achieved using a variety of oxidizing agents, such as Jones reagent (CrO3 in sulfuric acid) or a milder two-step procedure involving a Swern or Dess-Martin oxidation to the aldehyde followed by a Pinnick oxidation to the carboxylic acid.
An alternative approach could involve the reaction of a halo-acetic acid derivative with a precursor containing the thia-oxa hexane (B92381) chain. For instance, the synthesis could begin with 2-(ethylthio)ethanol, which would be reacted with a two-carbon electrophile bearing a leaving group, such as ethyl bromoacetate (B1195939), in the presence of a base. The subsequent hydrolysis of the resulting ester would yield the target this compound.
Below is a table summarizing potential synthetic strategies for this compound:
Table 1: Potential Synthetic Strategies for this compound| Strategy | Key Starting Materials | Key Reactions |
|---|---|---|
| Strategy A | 2-(2-chloroethoxy)ethanol, 3-Mercaptopropionic acid | Nucleophilic substitution (Williamson ether synthesis analogue), Oxidation |
| Strategy B | 2-(Ethylthio)ethanol, Ethyl bromoacetate | Alkylation of a thiol, Ester hydrolysis |
Design and Synthesis of Chemically Modified Analogues
The structural framework of this compound offers several key positions for chemical modification to explore the impact on its physicochemical properties and potential biological activity. The design of analogues can be systematically approached by considering modifications to the carboxylic acid terminus, the alkyl chain, and the heteroatoms.
Modifications at the Carboxylic Acid Terminus: The carboxylic acid group is a primary site for modification. Esterification with various alcohols (e.g., methanol (B129727), ethanol (B145695), benzyl (B1604629) alcohol) can be readily achieved under Fischer esterification conditions (catalytic acid in the corresponding alcohol) or by using coupling agents like DCC (dicyclohexylcarbodiimide). Amidation, reacting the carboxylic acid with a range of primary and secondary amines using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can generate a library of amide analogues. Reduction of the carboxylic acid to the corresponding primary alcohol using reagents like lithium aluminum hydride (LiAlH4) would provide another class of analogues.
Alkyl Chain Modifications: The length and branching of the alkyl chains between the heteroatoms and at the termini can be varied. For example, using longer or shorter α-halo ethers in the synthetic routes described in section 5.1 would lead to analogues with altered chain lengths. Introducing branching by using substituted starting materials, such as 2-bromopropionic acid instead of a bromoacetate derivative, could probe the steric requirements of potential binding partners.
Heteroatom Modifications: The nature of the heteroatoms themselves can be altered. Replacing the sulfur atom with a selenium atom (to form a selenoether) could be achieved by using a selenol precursor in the synthesis. While more synthetically challenging, replacement of the ether oxygen with a sulfur atom to create a dithia-analogue is also a possibility, which would significantly impact the polarity and geometry of the molecule.
The following table outlines some potential chemically modified analogues of this compound:
Table 2: Design of Chemically Modified Analogues of this compound| Modification Site | Analogue Type | Potential Synthetic Approach |
|---|---|---|
| Carboxylic Acid | Methyl Ester | Fischer esterification with methanol |
| Carboxylic Acid | Benzyl Amide | Amide coupling with benzylamine |
| Alkyl Chain | Shorter Chain (5-Oxa-3-thiaheptanoic acid) | Use of 2-chloroethanol (B45725) in synthesis |
| Alkyl Chain | Branched Chain (2-Methyl-6-oxa-3-thiaoctanoic acid) | Use of 2-bromopropionic acid derivative |
| Heteroatom | Seleno-analogue (6-Oxa-3-selenoctanoic acid) | Use of a selenol precursor |
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
While specific biological activities for this compound are not extensively documented in publicly available literature, hypothetical structure-activity relationship (SAR) studies can be designed based on the principles of medicinal chemistry. The goal of such studies would be to systematically modify the structure of the lead compound and assess the impact of these changes on a given biological endpoint.
A typical SAR campaign would involve the synthesis of the analogues described in section 5.2 and their evaluation in a relevant biological assay. Key structural features to investigate would include:
The Carboxylic Acid: The acidity and hydrogen bonding capability of the carboxylic acid are likely critical for interactions with biological targets. Conversion to esters, amides, or alcohols would probe the necessity of this functional group. For instance, if the ester analogue retains activity, it might suggest the carboxylic acid is involved in a hydrogen bond donation or that the ester is acting as a prodrug.
The Thioether Linkage: The sulfur atom's size, polarizability, and ability to engage in non-covalent interactions (e.g., sulfur-π interactions) could be important. Comparing the activity of the thioether with a sulfoxide (B87167) or sulfone analogue (prepared by controlled oxidation of the thioether) would provide insight into the role of the sulfur's oxidation state.
The Ether Linkage: The ether oxygen is a hydrogen bond acceptor. Its replacement with a methylene (B1212753) group (to give a purely carbocyclic chain) or a sulfur atom would help to determine its importance for bioactivity.
The findings from these studies would be compiled to build a model of the key pharmacophoric features required for activity, guiding the design of more potent and selective analogues.
Stereochemical Considerations and Enantioselective Synthesis
If a chiral center is introduced into the structure of this compound, for example, by introducing a methyl group at the 2-position to give 2-methyl-6-oxa-3-thiaoctanoic acid, then stereochemistry becomes a critical consideration. The two enantiomers of such a chiral analogue could have significantly different biological activities, a common phenomenon in pharmacology.
The enantioselective synthesis of a chiral analogue would require the use of stereocontrolled synthetic methods. Several strategies could be employed:
Chiral Pool Synthesis: This approach would utilize a readily available enantiomerically pure starting material. For example, (R)- or (S)-2-bromopropionic acid could be used as the chiral building block in the synthetic routes.
Asymmetric Catalysis: An asymmetric reaction could be used to set the stereocenter. For instance, an asymmetric Michael addition of a thiol to an α,β-unsaturated ester could be a potential route to introduce the chiral center at the 2-position with high enantioselectivity.
Chiral Resolution: A racemic mixture of the chiral analogue could be synthesized and then the enantiomers separated. This can be achieved by forming diastereomeric salts with a chiral amine or by using chiral chromatography.
The absolute configuration of the synthesized enantiomers would need to be determined, typically by X-ray crystallography of a suitable crystalline derivative or by comparison with known standards. The individual enantiomers would then be tested in biological assays to determine if the activity is stereospecific. This information is crucial for understanding the three-dimensional requirements of the biological target and for developing more effective and selective therapeutic agents.
Emerging Research Directions and Advanced Methodological Applications for 6 Oxa 3 Thiaoctanoic Acid
High-Throughput Screening Platforms for Novel Target Discovery
High-throughput screening (HTS) has become a cornerstone in chemical biology and drug discovery for identifying interactions between molecules and biological targets on a massive scale. For a compound like 6-Oxa-3-thiaoctanoic acid, HTS platforms offer a powerful approach to uncover novel protein binding partners and elucidate its mechanism of action. These platforms can screen vast libraries of compounds against specific targets or, conversely, screen a single compound against a multitude of biological targets to identify potential efficacy or off-target effects.
The development of robust HTS assays is crucial for success. For instance, in the context of discovering inhibitors for enzymes, a common HTS approach involves using a fluorescent probe to measure transporter activity. nih.gov The assay is optimized for factors like substrate concentration and incubation time to ensure the initial rate of activity is measured accurately. nih.gov This methodology could be adapted to screen for targets of this compound by developing a specific fluorescent analog of the compound or by using competition assays where it displaces a known fluorescent ligand from a target.
A typical HTS workflow is a multi-stage process that includes primary screening, hit confirmation, and determination of activity. mdpi.com This systematic approach ensures that initial findings are robust and reproducible. In the search for new bioactive compounds, HTS campaigns have successfully identified novel scaffolds with significant potency. mdpi.com For example, a screen of a diverse chemical library led to the identification of several new inhibitors for a specific enzyme, demonstrating the power of HTS in expanding the chemical space for biological modulation. mdpi.com
The table below illustrates a hypothetical HTS workflow for identifying protein targets of this compound.
| HTS Stage | Description | Key Considerations |
| Assay Development | Creation of a robust and automated assay to measure the interaction of this compound with potential targets. This could involve fluorescence, luminescence, or other detectable signals. | Sensitivity, specificity, and reproducibility of the assay. Compatibility with automated liquid handling systems. |
| Primary Screening | Rapid testing of a large library of proteins against this compound at a single concentration to identify "hits." | Use of appropriate controls to minimize false positives and negatives. |
| Hit Confirmation | Re-testing of the initial hits to confirm their activity and eliminate artifacts from the primary screen. | Confirmation of the chemical structure and purity of this compound. |
| Dose-Response Analysis | Testing of confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or EC50 values). | Generation of concentration-response curves to quantify the interaction. |
| Secondary Assays | Further characterization of the confirmed hits using orthogonal assays to validate the interaction and elucidate the mechanism of action. | Use of different biological or biophysical techniques to confirm the binding and functional effect. |
Advanced Omics Approaches in Response to this compound Exposure
The advent of "omics" technologies—genomics, proteomics, metabolomics, and lipidomics—has revolutionized our ability to understand the global effects of a chemical compound on a biological system. A multi-omics approach to studying the effects of this compound exposure can provide a comprehensive and unbiased view of the cellular pathways it modulates. nih.gov By simultaneously measuring changes across various classes of biomolecules, researchers can generate a more complete picture of the compound's mechanism of action. nih.gov
For instance, a multi-omics investigation into a fatty acid analog in Mycobacterium smegmatis revealed significant alterations in mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. nih.gov This study combined proteomics, metabolomics, and lipidomics to show that the compound disrupted a specific step in this essential pathway. nih.gov Such an approach could be applied to this compound to identify its primary targets and downstream effects in a given cell type or organism.
Lipidomics, the large-scale study of lipids, could be particularly insightful given the structural similarity of this compound to endogenous fatty acids. Alterations in the cellular lipid profile following exposure could point towards an impact on lipid metabolism or signaling pathways. Similarly, metabolomics can reveal changes in small molecule intermediates, providing clues about the metabolic pathways affected by the compound. nih.gov Proteomics can identify changes in protein expression levels, which can further elucidate the cellular response to the compound.
The following table outlines the potential applications of different omics technologies in studying this compound.
| Omics Technology | Potential Application for this compound Research | Example of Data Generated |
| Proteomics | Identification of proteins that are up- or down-regulated upon exposure to this compound. | A list of differentially expressed proteins and their associated cellular pathways. |
| Metabolomics | Analysis of changes in the cellular metabolome to identify metabolic pathways perturbed by this compound. | Quantitative changes in the levels of key metabolites, such as amino acids, organic acids, and nucleotides. |
| Lipidomics | Characterization of alterations in the cellular lipid profile in response to this compound. | Changes in the abundance of different lipid species, including fatty acids, phospholipids, and sphingolipids. |
| Transcriptomics | Measurement of changes in gene expression patterns following treatment with this compound. | A list of genes with altered expression levels, providing insights into the transcriptional response. |
Integration of Artificial Intelligence and Machine Learning in Chemical Biology Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical biology research, offering powerful tools for data analysis, prediction, and hypothesis generation. nih.gov In the context of this compound, AI and ML could be leveraged in several ways, from predicting its physicochemical properties and biological activities to designing novel analogs with improved characteristics.
Machine learning algorithms have been successfully applied to a wide range of problems in the molecular sciences, often providing faster and more accurate solutions than traditional computational methods. nih.gov For example, deep learning models can be trained on large datasets of chemical structures and their associated properties to predict the activity of new compounds. nih.gov Such models could be used to predict the potential targets of this compound or to identify structural modifications that might enhance its desired biological effects.
One of the challenges in using AI in chemical research is the "black box" nature of some models, where it is difficult to understand the reasoning behind a prediction. nih.govresearchgate.net To address this, the field of Explainable AI (XAI) is emerging, which aims to develop models that are not only accurate but also interpretable. nih.govresearchgate.net For instance, XCAI (Explainable Chemical Artificial Intelligence) models can provide insights into the specific molecular features that are responsible for a predicted activity, which can be invaluable for guiding further research. nih.govresearchgate.net
The table below summarizes potential applications of AI and ML in the study of this compound.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Development of predictive models that correlate the chemical structure of this compound and its analogs with their biological activity. | Rapidly screen virtual libraries of related compounds to identify those with potentially higher potency or selectivity. |
| Target Prediction | Use of ML algorithms trained on known drug-target interactions to predict the most likely biological targets of this compound. | Prioritize experimental validation of the most promising predicted targets, saving time and resources. |
| De Novo Drug Design | Generation of novel chemical structures with desired properties using generative AI models. | Design new molecules based on the this compound scaffold with potentially improved efficacy or reduced off-target effects. |
| Analysis of Omics Data | Application of ML techniques to analyze large and complex datasets from omics experiments to identify patterns and biomarkers associated with this compound exposure. | Uncover novel insights into the compound's mechanism of action and identify potential biomarkers of its effects. |
Future Interdisciplinary Research Avenues and Prospects in Chemical Biology
The study of this compound at the intersection of chemistry and biology opens up numerous avenues for interdisciplinary research. By combining advanced methodologies from different fields, a more comprehensive understanding of this compound's biological role and therapeutic potential can be achieved.
A key future direction lies in the development of "clickable" analogs of this compound. These modified versions of the molecule would contain a chemical handle, such as an alkyne or azide (B81097) group, that allows for its covalent attachment to other molecules through bioorthogonal chemistry. This would enable researchers to trace the cellular fate of the compound, identify its binding partners through affinity-based proteomics, and visualize its subcellular localization using advanced imaging techniques.
The integration of microfluidics and organ-on-a-chip technology offers another exciting frontier. These platforms allow for the culture of human cells in a more physiologically relevant environment, mimicking the architecture and function of human organs. Studying the effects of this compound in these systems could provide more accurate predictions of its efficacy and potential toxicity in humans compared to traditional cell culture models.
Furthermore, the synergy between computational chemistry and experimental biology will continue to be a driving force in chemical biology. The use of molecular dynamics simulations can provide detailed insights into the binding of this compound to its target proteins at an atomic level, complementing experimental data from techniques like X-ray crystallography or cryo-electron microscopy. This integrated approach can guide the rational design of new and improved versions of the molecule.
The following table highlights potential interdisciplinary research projects involving this compound.
| Interdisciplinary Field | Research Project | Potential Outcome |
| Chemical Biology and Materials Science | Development of this compound-functionalized nanoparticles for targeted delivery. | Enhanced therapeutic efficacy and reduced side effects by delivering the compound specifically to diseased cells or tissues. |
| Synthetic Chemistry and Cell Biology | Synthesis of photoswitchable derivatives of this compound to control its activity with light. | Precise spatiotemporal control over the compound's biological effects, enabling more detailed studies of its mechanism of action. |
| Biophysics and Pharmacology | Characterization of the binding kinetics and thermodynamics of the interaction between this compound and its target using techniques like surface plasmon resonance (SPR). | A deeper understanding of the molecular basis of the compound's activity, which can inform the design of more potent analogs. |
| Computational Biology and Systems Biology | Construction of a systems-level model of the cellular response to this compound by integrating omics data. | A holistic view of the compound's effects on cellular networks, enabling the prediction of its impact on complex biological processes. |
Q & A
Q. How can researchers ensure reproducibility in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
